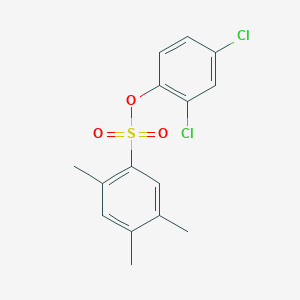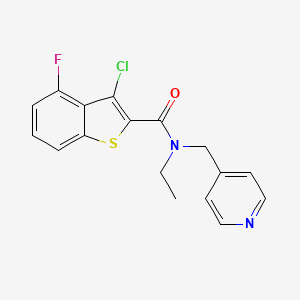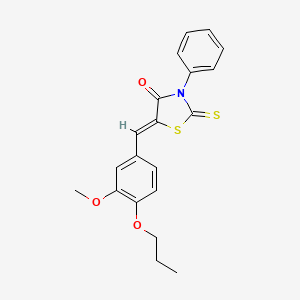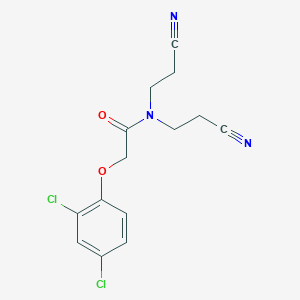
2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate involves several steps, including sulphonation, chlorination, and nitration. An example of a related synthesis approach is the preparation of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride from bis(4-amino-2chlorophenyl) disulfide through the Schiemann reaction, oxychlorination, and nitration (Xiao-hua Du et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized by various spectroscopic methods. These studies reveal the presence of weak C-H...O interactions, π-π interactions, and van der Waals interactions that contribute to the supramolecular aggregation of the molecules (N. Vembu et al., 2004).
Chemical Reactions and Properties
The chemical properties of this compound derivatives involve nucleophilic substitution reactions that exhibit regioselectivity and specific reaction mechanisms. These reactions proceed through both SO and CO bond fission pathways, with the pathway depending on the electronic nature of the substituents (Ji‐Hyun Moon et al., 2015).
Physical Properties Analysis
The physical properties of related compounds, such as 2,4,5-trimethylbenzenesulfonic acid dihydrate, have been explored through X-ray diffraction analysis and vibrational spectroscopy. These studies highlight the compound's monoclinic crystal system and the formation of a 2D hydrogen bond network, indicating its potential for proton conductivity (A. Pisareva et al., 2018).
Chemical Properties Analysis
Compounds related to this compound exhibit a variety of chemical properties, including the ability to undergo different supramolecular architectures mediated by weak interactions. These interactions include C-H...O, C-H...Cl, and π-π interactions, contributing to the compound's diverse chemical behavior and applications (K. Shakuntala et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,4-dichlorophenyl) 2,4,5-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-6-11(3)15(7-10(9)2)21(18,19)20-14-5-4-12(16)8-13(14)17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHCDFSPNDUOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate](/img/structure/B4767962.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4767964.png)
![3-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4767982.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4767984.png)

![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4767995.png)

![2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide](/img/structure/B4768021.png)
![ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4768022.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4768025.png)
![5-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4768033.png)
![N-(2,3-dichlorophenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4768039.png)

